

# Application Notes for Cathepsin G Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cathepsin G |           |
| Cat. No.:            | B13658871   | Get Quote |

#### Introduction

Cathepsin G (CTSG) is a serine protease predominantly found in the azurophilic granules of neutrophils and mast cells.[1][2] It plays a multifaceted role in the immune system, contributing to host defense, inflammation, and tissue remodeling.[3][4] CTSG's diverse functions include killing pathogens, processing cytokines and chemokines, degrading extracellular matrix components, and activating other proteases and cell surface receptors.[1][3][4][5] The use of Cathepsin G knockout (Ctsg-/-) mouse models has been instrumental in elucidating its specific roles in various physiological and pathological processes, making it a valuable tool for researchers in immunology, cardiovascular biology, and drug development. These models allow for the investigation of the direct consequences of CTSG absence in complex disease environments.

# **Applications in Disease Research**

#### 1. Cardiovascular Disease

Atherosclerosis: Ctsg-/- mice, particularly when crossed with atherosclerosis-prone strains like Apolipoprotein E knockout (Apoe-/-) mice, have revealed a role for CTSG in the progression of atherosclerotic lesions. Studies show that CTSG deficiency reduces the complexity of lesions and decreases the number of apoptotic cells within plaques.[6] Mechanistically, CTSG is deposited on the arterial endothelium where it strengthens the adhesion of myeloid cells, a critical step in plaque formation.[7][8] Therefore, Ctsg-/- mice are

# Methodological & Application





a key model for studying the mechanisms of leukocyte recruitment in atherogenesis and for testing potential therapeutics that target this pathway.

 Abdominal Aortic Aneurysms (AAAs): In experimental models of AAA induced by calcium chloride (CaCl2), Ctsg-/- mice are protected from aneurysm formation.[5] This protection is linked to reduced degradation of elastin and collagen in the aortic wall. CTSG contributes to AAA pathogenesis directly through its elastinolytic activity and indirectly by activating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[5]

## 2. Respiratory Disease & Host Defense

- Bacterial Pneumonia: Ctsg-/- mouse models have been crucial in demonstrating the non-redundant role of CTSG in lung-protective immunity against pathogens like Streptococcus pneumoniae.[9][10] Ctsg-/- mice, and particularly Ctsg-/-/Neutrophil Elastase (NE)-/- double knockout mice, exhibit severely impaired bacterial clearance from the lungs despite normal neutrophil recruitment.[9] This leads to increased lung permeability and higher mortality, identifying neutrophil-derived CTSG as a primary component of the innate defense in the lungs.[9][10]
- Pseudomonas aeruginosa Infection: In models of P. aeruginosa lung infection, relevant to cystic fibrosis, the absence of CTSG improves bacterial clearance.[11] This suggests that in some contexts, CTSG may interfere with effective host defense mechanisms.[11]
- Emphysema: In models of cigarette smoke-induced lung damage, mice deficient in CTSG and other neutrophil serine proteases are substantially protected from developing emphysema.[12] This highlights CTSG's role in the chronic tissue destruction seen in conditions like COPD.

## 3. Autoimmune and Inflammatory Diseases

Rheumatoid Arthritis: Ctsg-/- mice are resistant to developing experimental arthritis, such as
collagen-induced arthritis (CIA).[1][13] CTSG is found at elevated levels in the synovial fluid
of rheumatoid arthritis patients and acts as a chemoattractant for monocytes, contributing to
the inflammatory infiltrate in the joints.[1] These knockout models are therefore essential for
studying the pathogenesis of arthritis and for evaluating CTSG inhibitors.



- Type 1 Diabetes: Studies suggest CTSG is involved in the antigen presentation of proinsulin, which can lead to the activation of pathogenic CD4+ T cells.[14] Ctsg-/- mice can be used to explore the role of CTSG in the initiation and progression of autoimmune diabetes.
- 4. Hemostasis and Thrombosis
- Thrombosis: Cathepsin G can activate platelets, primarily through Protease-Activated
  Receptor 4 (PAR4), and contributes to thrombosis.[15][16] Studies using Ctsg-/- mice show a
  significant reduction in thrombosis and prolonged bleeding times, establishing a crucial role
  for CTSG in hemostasis and vessel occlusion after injury.[15] These models are valuable for
  investigating the links between inflammation and thrombosis.

# **Quantitative Data Summary**

The following tables summarize key quantitative findings from research utilizing Ctsg-/- mouse models.

Table 1: Phenotypic Outcomes in Ctsg-/- Mouse Models



| Disease Model                | Mouse<br>Background      | Key Finding                                                | Quantitative<br>Result                                                                                             | Reference |
|------------------------------|--------------------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Atherosclerosis              | ApoE-/-                  | Reduced lesion complexity                                  | Lower percentage of complex lesions in the aortic root.                                                            | [6]       |
| ApoE-/-                      | Reduced<br>atherogenesis | Significant reduction in atherosclerotic lesion formation. | [7][8]                                                                                                             |           |
| Abdominal Aortic<br>Aneurysm | Ldlr-/-                  | Protection from<br>AAA                                     | Reduced aortic wall elastin fragmentation and collagen degradation.                                                | [5]       |
| Bacterial<br>Pneumonia       | C57BL/6                  | Impaired<br>bacterial<br>clearance                         | Significantly increased bacterial loads in BALF and lung tissue at days 1 and 3 post-infection with S. pneumoniae. | [9]       |
| Bacterial<br>Clearance       | C57BL/6                  | Improved<br>bacterial<br>clearance                         | ~1-log reduction in P. aeruginosa recovered from lungs compared to wild-type.                                      | [11]      |
| Hemostasis                   | C57BL/6                  | Impaired<br>hemostasis                                     | Significantly prolonged tail bleeding times.                                                                       | [15]      |

Table 2: Cellular and Molecular Changes in Ctsg-/- Mice



| Cellular/Molec<br>ular Process      | Model System                 | Key Finding                          | Quantitative<br>Result                                                                                                    | Reference    |
|-------------------------------------|------------------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------|
| Enzyme Activity                     | Bone Marrow<br>Cells         | Confirmation of<br>KO                | No detectable<br>Cathepsin G<br>protein or<br>activity.                                                                   | [17][18][19] |
| Neutrophil<br>Function              | In vitro assays              | Normal basic<br>functions            | Normal phagocytosis, superoxide production, and chemotactic responses to C5a, fMLP, and IL-8.                             | [18][19]     |
| Leukocyte<br>Adhesion               | Intravital<br>Microscopy     | Reduced arterial adhesion            | Premature detachment of myeloid cells in carotid arteries under shear flow.                                               | [8]          |
| Neutrophil<br>Effector<br>Functions | In vitro (IC<br>stimulation) | Defective<br>downstream<br>signaling | Failure to initiate CD11b clustering, cytoskeletal reorganization, and cell spreading. Severe defects in MIP-2 secretion. | [20]         |

# **Experimental Protocols**

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Ctsg-/- Mice

This protocol is adapted for C57BL/6 mice, a common background for knockout strains.[21][22] [23]



#### Materials:

- Ctsg-/- and wild-type (WT) C57BL/6 mice (8-10 weeks old, male).
- Chick Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
- Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis.
- Incomplete Freund's Adjuvant (IFA).
- Glass syringes and emulsifying needle or homogenizer.
- 27-gauge needles.
- · Ice bath.

#### Procedure:

- Emulsion Preparation: a. Prepare the CII/CFA emulsion on ice to prevent collagen denaturation. b. Mix equal volumes of CII solution and CFA by drawing the mixture back and forth between two syringes connected by an emulsifying needle until a thick, stable emulsion is formed (a drop should not disperse in water).
- Primary Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 μL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 μg of collagen.
- Booster Immunization (Day 21): a. Prepare a CII/IFA emulsion using the same method as in step 1. b. Inject 100 μL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
- Monitoring and Scoring: a. Begin monitoring mice for signs of arthritis daily starting from Day
   21. b. Score each paw based on a scale of 0-4 for erythema and swelling:
  - 0 = No evidence of inflammation.
  - 1 = Subtle swelling or localized erythema.
  - 2 = Moderate, well-defined swelling and erythema.
  - 3 = Severe swelling encompassing the entire paw and ankle.



- 4 = Ankylosis (joint rigidity). c. The maximum score per mouse is 16. Measure paw thickness with calipers for a quantitative assessment.
- Endpoint Analysis (Day 42-56): a. Euthanize mice and collect paws for histology (decalcification required) and serum for anti-CII antibody analysis (ELISA).

Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is for inducing chronic EAE in Ctsg-/- mice on a C57BL/6 background.[24][25][26]

#### Materials:

- Ctsg-/- and WT C57BL/6 mice (10-12 weeks old, female).
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
- · Pertussis Toxin (PTX).
- · Sterile PBS.
- Emulsification equipment.

#### Procedure:

- Antigen Emulsion Preparation: a. Dissolve MOG35-55 in sterile PBS to a final concentration
  of 2 mg/mL. b. Emulsify the MOG peptide solution with an equal volume of CFA to create a
  stable emulsion.
- Immunization (Day 0): a. Anesthetize mice. b. Administer a total of 200 μL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks (100 μL per site). This delivers 200 μg of MOG peptide. c. On the same day, inject 200 ng of Pertussis Toxin in 100 μL of PBS intraperitoneally (i.p.).
- Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX i.p.



- Clinical Scoring: a. Monitor mice daily for clinical signs of EAE starting from Day 7. b. Score disease severity on a scale of 0-5:
  - $\circ$  0 = No clinical signs.
  - 1 = Limp tail.
  - 2 = Hind limb weakness or wobbly gait.
  - 3 = Partial hind limb paralysis.
  - 4 = Complete hind limb paralysis.
  - 5 = Moribund state.
- Endpoint Analysis: a. At the desired time points (e.g., peak disease, chronic phase), euthanize mice. b. Perfuse with PBS and harvest spinal cords and brains for histological analysis (e.g., H&E, Luxol Fast Blue) or flow cytometry to analyze infiltrating immune cells.

Protocol 3: Ex Vivo Neutrophil Function Assays

This protocol describes the isolation and functional assessment of bone marrow-derived neutrophils.[17][18][20]

## Materials:

- Femurs and tibias from Ctsg-/- and WT mice.
- RPMI 1640 medium.
- Density gradient medium (e.g., Percoll).
- ACK lysis buffer (for red blood cell lysis).
- Chemoattractants (e.g., C5a, fMLP).
- Opsonized E. coli or zymosan particles (for phagocytosis).
- Phorbol 12-myristate 13-acetate (PMA) or opsonized particles (for superoxide assay).
- Cytochrome c or DHR 123 (for superoxide assay).

## Procedure:



- Neutrophil Isolation: a. Harvest femurs and tibias and flush the bone marrow with RPMI. b.
   Create a single-cell suspension. c. Isolate neutrophils using a discontinuous density gradient. d. Lyse any remaining red blood cells with ACK buffer. e. Resuspend purified neutrophils in an appropriate buffer for the downstream assay.
- Chemotaxis Assay: a. Use a Boyden chamber or similar transwell system. b. Place a
  chemoattractant (e.g., C5a) in the lower chamber. c. Add isolated neutrophils to the upper
  chamber. d. Incubate for 1-2 hours at 37°C. e. Quantify migrated cells in the lower chamber
  by counting or using a fluorescent dye.
- Phagocytosis Assay: a. Incubate neutrophils with fluorescently labeled, opsonized particles (e.g., zymosan) at a 10:1 particle-to-cell ratio. b. After 30-60 minutes at 37°C, quench the fluorescence of non-ingested particles with trypan blue. c. Analyze the percentage of fluorescent cells and mean fluorescence intensity via flow cytometry.
- Superoxide Production (Oxidative Burst) Assay: a. Pre-incubate neutrophils with cytochrome

   b. Stimulate cells with PMA or opsonized zymosan.
   c. Measure the change in absorbance
   at 550 nm over time using a spectrophotometer, which corresponds to the reduction of
   cytochrome c by superoxide.

**Visualizations: Pathways and Workflows** 





Click to download full resolution via product page

Caption: Key signaling and proteolytic actions of extracellular Cathepsin G.





Click to download full resolution via product page

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.





Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 4. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin G deficiency reduces peri-aortic calcium chloride injury-induced abdominal aortic aneurysms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin G deficiency decreases complexity of atherosclerotic lesions in apolipoprotein E-deficient mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin G controls arterial but ... | Article | H1 Connect [archive.connect.h1.co]
- 8. ahajournals.org [ahajournals.org]
- 9. journals.asm.org [journals.asm.org]
- 10. starrlifesciences.com [starrlifesciences.com]

## Methodological & Application





- 11. Cathepsin-G interferes with clearance of Pseudomonas aeruginosa from mouse lungs PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unopposed cathepsin G, neutrophil elastase, and proteinase 3 cause severe lung damage and emphysema PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. old.nu.edu.kz [old.nu.edu.kz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Normal neutrophil function in cathepsin G-deficient mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Serine protease cathepsin G regulates adhesion-dependent neutrophil effector functions by modulating integrin clustering PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collagen-induced arthritis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. Experimental Autoimmune Encephalomyelitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 25. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental Autoimmune Encephalomyelitis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes for Cathepsin G Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13658871#using-cathepsin-g-knockout-mouse-models-in-research]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com